Defined (6S) Absolute Configuration Enables Single-Enantiomer Drug Intermediate Synthesis
The (S)-enantiomer is explicitly designated as a key chiral intermediate for the synthesis of protease inhibitors and antiviral agents, leveraging the stereocenter at C6 for downstream diastereoselective transformations . In contrast, the racemic mixture (CAS 1416439-68-3) and the (R)-enantiomer (CAS 1416444-68-2) lack this defined stereochemical identity, precluding their use in programs requiring absolute (S) control without additional resolution steps .
| Evidence Dimension | Chiral intermediate suitability for (S)-configured drug scaffolds |
|---|---|
| Target Compound Data | (6S) absolute configuration confirmed by X-ray or stereospecific synthesis; used in protease/antiviral programs |
| Comparator Or Baseline | Racemic mixture (CAS 1416439-68-3) and (R)-enantiomer (CAS 1416444-68-2) |
| Quantified Difference | Qualitative: (S) vs. non-(S) identity |
| Conditions | Drug discovery and medicinal chemistry campaigns requiring stereochemically pure intermediates |
Why This Matters
Procurement of the correct enantiomer eliminates the need for costly chiral resolution and ensures that downstream biological data are attributable to the intended stereoisomer.
- [1] Myskinrecipes Product Description: (S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. Key chiral intermediate for protease inhibitors and antiviral agents. View Source
